molecular formula C12H11N3O B12873147 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde

Cat. No.: B12873147
M. Wt: 213.23 g/mol
InChI Key: YEPPFGWFEMTAPG-QPJJXVBHSA-N
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Description

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group attached to the triazole ring and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde typically involves a multi-step process. . This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in a mixture of water and an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of click chemistry and the use of efficient catalysts like copper(I) sulfate and sodium ascorbate are likely employed. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can react with the triazole ring under basic conditions.

Major Products Formed

    Oxidation: 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylic acid.

    Reduction: 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acryl alcohol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization . This disruption of the microtubule network leads to cell cycle arrest and subsequent cell death. The triazole ring is also known to interact with various enzymes and receptors, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde is unique due to its combination of a triazole ring and an acrylaldehyde moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

(E)-3-(1-benzyltriazol-4-yl)prop-2-enal

InChI

InChI=1S/C12H11N3O/c16-8-4-7-12-10-15(14-13-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2/b7-4+

InChI Key

YEPPFGWFEMTAPG-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)/C=C/C=O

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C=CC=O

Origin of Product

United States

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